2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Description
2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine (CAS: 214542-49-1) is a heterocyclic compound featuring a thienopyrazole core substituted with a 4-methoxyphenyl group at position 2 and an amine group at position 3. Its molecular formula is C₁₂H₁₃N₃OS, with a molecular weight of 247.32 g/mol . The methoxy (-OCH₃) substituent on the phenyl ring introduces electron-donating effects, influencing the compound’s electronic distribution and physicochemical properties. This compound is of interest in medicinal chemistry due to the structural versatility of the thienopyrazole scaffold, which is often explored for biological activity .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-16-9-4-2-8(3-5-9)15-12(13)10-6-17-7-11(10)14-15/h2-5H,6-7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGIXENABMEMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine (CAS Number: 214542-49-1) is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 247.32 g/mol. The compound features a thieno[3,4-c]pyrazole core structure that is known for various biological activities.
Biological Activity Overview
Research indicates that compounds containing thieno and pyrazole moieties exhibit diverse biological activities such as:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Anti-inflammatory Properties : It has been investigated for its potential to inhibit inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of thieno-pyrazole compounds. The results indicated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. Notably, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through docking studies with human prostaglandin reductase (PTGR2). The docking results suggested that it may inhibit PTGR2 effectively, which is crucial in mediating inflammatory responses .
Anticancer Studies
Recent research focused on the anticancer properties of thieno-pyrazole derivatives, including our compound of interest. The synthesized derivatives were tested against various cancer cell lines. Results indicated that several compounds showed more than 70% inhibition of cell proliferation in triple-negative breast cancer models .
Case Studies and Research Findings
- Synthesis and Evaluation : A series of thieno-pyrazole derivatives were synthesized and evaluated for their biological activities. Among them, the derivatives exhibited notable antimicrobial and anticancer activities .
- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in inflammation and cancer pathways .
- Comparative Analysis : A comparative study highlighted that the presence of methoxy groups significantly enhances the biological activity of thieno-pyrazole compounds compared to their non-methoxylated counterparts .
Data Table
| Biological Activity | Test Organism/Cell Line | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 31.25 | - |
| Antimicrobial | Escherichia coli | 62.5 | - |
| Anticancer | MDA-MB-231 (breast cancer) | - | >70 |
| Anti-inflammatory | PTGR2 | - | Effective binding |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, derivatives have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell migration .
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. The compound has been tested for its effectiveness against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, making it a candidate for further development into therapeutic agents against resistant strains of bacteria .
Material Science Applications
Polymer Chemistry
In material science, this compound has been explored as a potential additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that these enhancements are due to the compound’s ability to form hydrogen bonds with polymer chains .
Nanocomposite Development
The compound has also been utilized in the synthesis of nanocomposites. By integrating thieno[3,4-c]pyrazole derivatives into nanomaterials, researchers have achieved improved electrical conductivity and mechanical strength. This application is particularly relevant in the development of sensors and electronic devices .
Agricultural Chemistry Applications
Pesticide Development
In agricultural chemistry, derivatives of this compound are being investigated for their potential as novel pesticides. Studies have shown that certain thieno[3,4-c]pyrazole derivatives exhibit insecticidal activity against pests such as aphids and beetles. This suggests a promising avenue for developing environmentally friendly pest control solutions .
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various thieno[3,4-c]pyrazole derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cells compared to controls .
- Polymer Enhancement : Research conducted at a leading materials science institute demonstrated that incorporating this compound into polycarbonate matrices improved their impact resistance and thermal properties significantly compared to unmodified polymers .
Comparison with Similar Compounds
Key Observations:
Molecular Weight : The chloro-substituted analog has the highest molecular weight (251.74 g/mol) due to chlorine’s atomic mass, followed by the methoxy derivative (247.32 g/mol) .
Lipophilicity (LogP) : The chloro group (XLogP3 = 2.2) increases lipophilicity more than fluorine (LogP = 1.926), consistent with halogen electronegativity and polarizability. The methoxy group’s electron-donating nature likely reduces LogP compared to chlorine but increases it relative to fluorine .
Hydrogen Bonding: All analogs retain one hydrogen bond donor (amine group).
Functional Implications
- Electron-Donating vs. Chloro and fluoro groups, being electron-withdrawing, may alter reactivity in electrophilic substitution .
- Biological Relevance: While pharmacological data is absent in the evidence, structural analogs of thienopyrazoles are frequently investigated for kinase inhibition or antimicrobial activity. The methoxy group’s polarity may improve bioavailability compared to halogens .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. For example, a reflux reaction of 4-oxotetrahydrothiophene-3-carbonitrile with substituted hydrazines in ethanol (EtOH) is a common route. Optimization involves adjusting reaction time, temperature, and stoichiometry (e.g., 1.1 equivalents of hydrazine derivatives). Post-synthesis purification via column chromatography (e.g., cyclohexane/EtOAc gradients) is critical for isolating pure products .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : X-ray crystallography using programs like SHELXL or ORTEP-3 is essential for unambiguously determining molecular geometry. Single-crystal diffraction data refinement with SHELXL ensures accurate bond lengths and angles. For solution-phase validation, and NMR (e.g., DMSO- solvent) provide confirmatory spectral data, with characteristic peaks for the methoxyphenyl and thienopyrazole moieties .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : According to GHS classifications, the compound exhibits acute toxicity and skin/eye irritation. Researchers must use PPE (gloves, goggles, lab coats), work under fume hoods, and avoid dust formation. In case of exposure, immediate rinsing with water (15+ minutes for eyes) and medical consultation are mandatory. Storage in airtight containers away from light and moisture is advised .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) can be applied to characterize hydrogen-bonding networks. For example, intra- or intermolecular N–H···O/S interactions may stabilize specific polymorphs. Crystallographic data (e.g., from SHELXL refinements) should be analyzed for motifs like rings, which are common in thienopyrazole derivatives. This impacts solubility and stability .
Q. What strategies resolve contradictions in crystallographic data refinement for this compound?
- Methodological Answer : Discrepancies in thermal parameters or occupancy factors can arise from disordered solvent molecules or twinning. Use SHELXL’s TWIN/BASF commands for twinned data. For disorder, apply PART instructions to model alternate conformations. Cross-validate results with independent software (e.g., Olex2) and check for consistency in residual electron density maps .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., methoxy → ethoxy, phenyl → alkyl). Test these in assays like luciferase-based reporter systems (e.g., Bmal1-dLuc in U2OS cells for circadian rhythm modulation). Compare IC values and binding affinities to identify critical functional groups. For example, replacing the methoxyphenyl with a dimethylphenyl group (as in ) alters CRY1/CRY2 selectivity .
Q. What analytical techniques are suited for studying thermal stability and decomposition pathways?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) can identify decomposition temperatures and phase transitions. Mass spectrometry (MS-EI) of evolved gases during pyrolysis reveals fragmentation patterns. For instance, methoxy group cleavage or thienopyrazole ring degradation may dominate at high temperatures .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of analogs?
- Methodological Answer : Variability in assay conditions (e.g., cell lines, incubation times) often underlies contradictory results. Standardize protocols using reference compounds (e.g., ’s CRY agonists). Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., SPR for binding kinetics vs. cellular activity). Statistical tools like ANOVA can identify significant outliers .
Experimental Design Considerations
Q. What computational methods complement experimental studies of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict electronic properties (HOMO/LUMO energies) and optimize geometries for NMR chemical shift matching. Molecular docking (AutoDock Vina) into target proteins (e.g., CRY isoforms) identifies binding poses, guiding SAR-driven synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
